molecular formula C16H12O B2419528 3-Phenylnaphthalen-1-ol CAS No. 30069-65-9

3-Phenylnaphthalen-1-ol

Cat. No.: B2419528
CAS No.: 30069-65-9
M. Wt: 220.271
InChI Key: MAPYOCUYNJWAJW-UHFFFAOYSA-N
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Description

3-Phenylnaphthalen-1-ol is an organic compound with the molecular formula C₁₆H₁₂O. It is a derivative of naphthalene, where a phenyl group is attached to the third position and a hydroxyl group is attached to the first position of the naphthalene ring.

Scientific Research Applications

3-Phenylnaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 3-Phenylnaphthalen-1-ol includes several hazard statements such as H315-H319-H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylnaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromo-1-hydroxynaphthalene with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a mixture of toluene, 1,4-dioxane, and water, with potassium carbonate as a base .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction of benzene with 4-bromo-1-naphthol in the presence of aluminum chloride under reflux conditions can yield this compound with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylnaphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Phenylnaphthalen-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Phenyl-2-naphthol
  • 3-Phenyl-4-naphthol
  • 3-Phenyl-1-naphthaldehyde

Comparison: 3-Phenylnaphthalen-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

3-phenylnaphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPYOCUYNJWAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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